N-[3-(1H-benzimidazol-2-yl)propyl]-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(5-BROMO-2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a bromothiophene group, and a pyrazole carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(5-BROMO-2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The bromothiophene group is introduced through bromination reactions, and the pyrazole carboxamide is formed via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(5-BROMO-2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The benzimidazole and thiophene moieties can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Halogenation and other substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(5-BROMO-2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(5-BROMO-2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to nucleic acids and proteins, affecting their function. The bromothiophene group may enhance the compound’s binding affinity and specificity. The pyrazole carboxamide structure is crucial for the compound’s stability and bioactivity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and exhibit similar biological activities.
Thiophene Derivatives: Bromothiophene-containing compounds are known for their electronic properties and are used in various applications.
Pyrazole Carboxamides: Similar compounds include various pyrazole-based drugs that have anti-inflammatory and anticancer properties.
Uniqueness
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(5-BROMO-2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of three distinct functional groups, each contributing to its overall bioactivity and chemical properties. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H16BrN5OS |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16BrN5OS/c19-16-8-7-15(26-16)13-10-14(24-23-13)18(25)20-9-3-6-17-21-11-4-1-2-5-12(11)22-17/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,25)(H,21,22)(H,23,24) |
InChI Key |
WGAWAVBEZMLHBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=NNC(=C3)C4=CC=C(S4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.